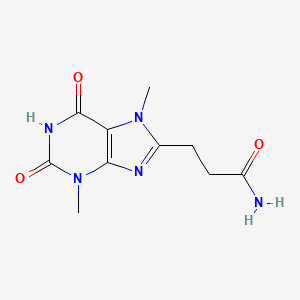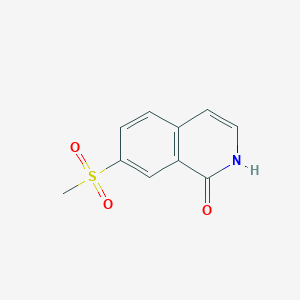
7-(methylsulfonyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Methylsulfonyl)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound. Isoquinolin-1(2H)-ones are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methylsulfonyl)isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reactions. For instance, vinyl acetate can be used as an acetylene equivalent in these reactions . Another method includes the Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, followed by platinum-catalyzed nitrile hydrolysis and cyclization .
Industrial Production Methods
Industrial production methods for isoquinolin-1(2H)-ones often involve large-scale electrochemical protocols. These methods are environmentally friendly, featuring metal-, external oxidant-, and additive-free conditions .
Chemical Reactions Analysis
Types of Reactions
7-(Methylsulfonyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed using reagents like borane dimethyl sulfide.
Substitution: Substitution reactions, such as thiolation and selenylation at the C-4 position, can be mediated by AgSbF6.
Common Reagents and Conditions
Common reagents used in these reactions include rhodium catalysts, platinum catalysts, and AgSbF6. Conditions often involve room temperature reactions or specific catalytic systems .
Major Products Formed
The major products formed from these reactions include various substituted isoquinolin-1(2H)-ones and their derivatives .
Scientific Research Applications
7-(Methylsulfonyl)isoquinolin-1(2H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(methylsulfonyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it can participate in C-H amination reactions, forming C-N bonds under metal-free conditions . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(methylsulfonyl)isoquinolin-1(2H)-one include:
3,4-Dihydroisoquinolin-1(2H)-ones: These compounds are synthesized through various catalytic methods and have similar structural features.
4-(Diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones: These compounds are synthesized through tandem Heck-Suzuki coupling and have unique stereoselective properties.
Uniqueness
The uniqueness of this compound lies in its specific methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other isoquinolin-1(2H)-ones .
Properties
CAS No. |
1184920-05-5 |
|---|---|
Molecular Formula |
C10H9NO3S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
7-methylsulfonyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)8-3-2-7-4-5-11-10(12)9(7)6-8/h2-6H,1H3,(H,11,12) |
InChI Key |
SGXYOKDPQOBLBS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



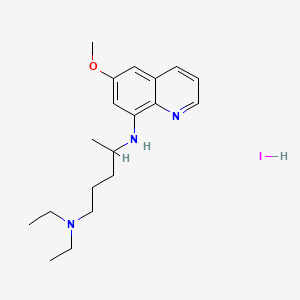
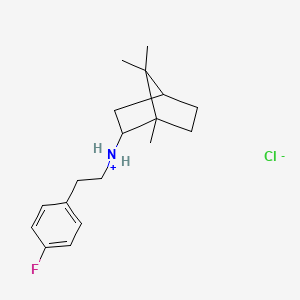

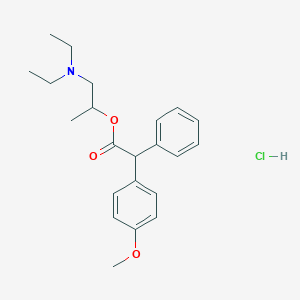
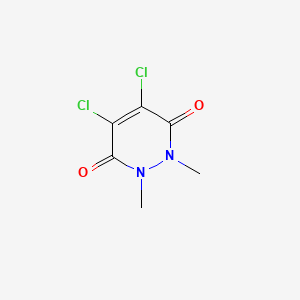
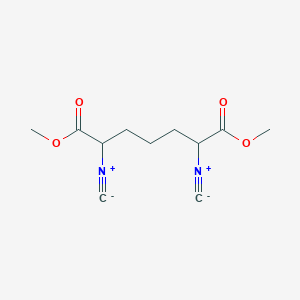
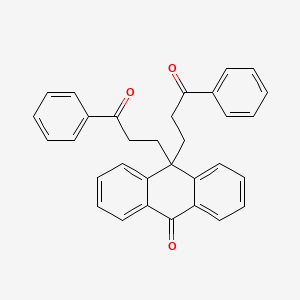
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)

![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
